2-(3-Bromo-4-methoxyphenyl)-3-((4-iodophenyl)sulfonyl)thiazolidine
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Overview
Description
2-(3-Bromo-4-methoxyphenyl)-3-((4-iodophenyl)sulfonyl)thiazolidine is an organic compound that belongs to the thiazolidine class Thiazolidines are heterocyclic compounds containing a five-membered ring with a sulfur atom and a nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromo-4-methoxyphenyl)-3-((4-iodophenyl)sulfonyl)thiazolidine typically involves multi-step organic reactions. One possible route includes:
Formation of the thiazolidine ring: This can be achieved by reacting a suitable amine with a thiocarbonyl compound under acidic conditions.
Introduction of the bromine and methoxy groups: This step may involve electrophilic aromatic substitution reactions using bromine and methoxy reagents.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(3-Bromo-4-methoxyphenyl)-3-((4-iodophenyl)sulfonyl)thiazolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter functional groups, such as reducing the sulfonyl group to a sulfide.
Substitution: The bromine and iodine atoms can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.
Substitution: Reagents like sodium iodide, potassium tert-butoxide, and various organometallic reagents are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, such as alkyl, aryl, or amino groups.
Scientific Research Applications
Chemistry
In chemistry, 2-(3-Bromo-4-methoxyphenyl)-3-((4-iodophenyl)sulfonyl)thiazolidine can be used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound may be investigated for its potential biological activity. Thiazolidine derivatives have been studied for their antimicrobial, antifungal, and anticancer properties.
Medicine
In medicine, compounds with similar structures have been explored for their therapeutic potential. Thiazolidine derivatives are known for their anti-inflammatory and antidiabetic activities, making this compound a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(3-Bromo-4-methoxyphenyl)-3-((4-iodophenyl)sulfonyl)thiazolidine would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The presence of bromine, methoxy, iodine, and sulfonyl groups can influence its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Bromo-4-methoxyphenyl)-3-((4-chlorophenyl)sulfonyl)thiazolidine
- 2-(3-Bromo-4-methoxyphenyl)-3-((4-fluorophenyl)sulfonyl)thiazolidine
- 2-(3-Bromo-4-methoxyphenyl)-3-((4-methylphenyl)sulfonyl)thiazolidine
Uniqueness
The uniqueness of 2-(3-Bromo-4-methoxyphenyl)-3-((4-iodophenyl)sulfonyl)thiazolidine lies in its specific combination of functional groups. The presence of both bromine and iodine atoms, along with the sulfonyl and methoxy groups, provides a distinct set of chemical properties that can be exploited in various applications.
Properties
IUPAC Name |
2-(3-bromo-4-methoxyphenyl)-3-(4-iodophenyl)sulfonyl-1,3-thiazolidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrINO3S2/c1-22-15-7-2-11(10-14(15)17)16-19(8-9-23-16)24(20,21)13-5-3-12(18)4-6-13/h2-7,10,16H,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWBGUEXTWGWMFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2N(CCS2)S(=O)(=O)C3=CC=C(C=C3)I)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrINO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
540.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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